![molecular formula C19H23FN2O5 B13674411 1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a methyl group, a fluoro substituent, and an oxoindoline moiety
Métodos De Preparación
The synthesis of 1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative is then subjected to spirocyclization with a suitable piperidine derivative to form the spirocyclic structure.
Functional Group Introduction: The tert-butyl ester, methyl group, and fluoro substituent are introduced through various functional group transformations, such as esterification, alkylation, and halogenation.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Análisis De Reacciones Químicas
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets . The fluoro substituent can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparación Con Compuestos Similares
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound lacks the methyl group and has a different ester substituent.
tert-Butyl 6-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate: This compound lacks the fluoro substituent.
tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound has a different ester substituent and lacks one of the carboxylate groups.
Propiedades
Fórmula molecular |
C19H23FN2O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1-O'-tert-butyl 6-O-methyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C19H23FN2O5/c1-18(2,3)27-17(25)22-7-5-19(6-8-22)14-12(20)9-11(15(23)26-4)10-13(14)21-16(19)24/h9-10H,5-8H2,1-4H3,(H,21,24) |
Clave InChI |
XSAGBYFQXYAEAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)OC)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


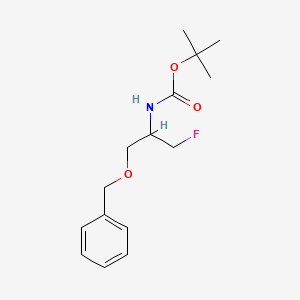
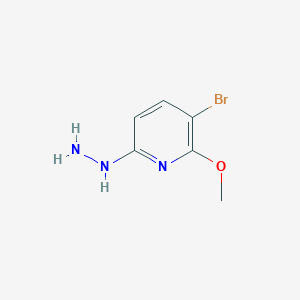
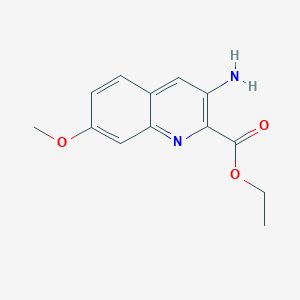
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
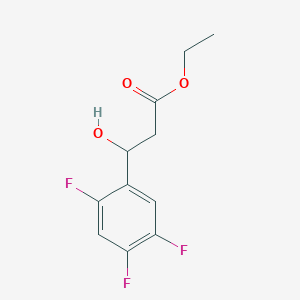
![6-Iodoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13674356.png)
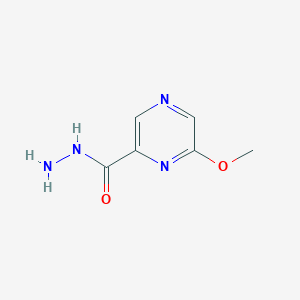
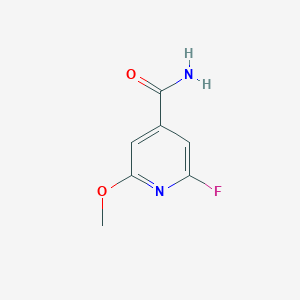
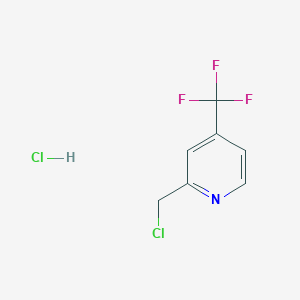
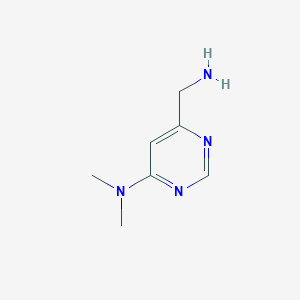



![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
